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Compound of Interest

Compound Name: 3,4-Dichlorophenyl hydroxy urea

CAS No.: 128523-56-8

Cat. No.: B146750

Get Quote

Executive Summary
3,4-Dichlorophenyl hydroxy urea is a dual-function pharmacological agent belonging to the

N-aryl-N'-hydroxyurea class. Unlike hydrophilic hydroxyurea, the addition of the 3,4-

dichlorophenyl moiety significantly enhances lipophilicity, altering cellular pharmacokinetics and

enzyme binding affinity.

Core Mechanisms:

Ribonucleotide Reductase (RNR) Inhibition: Scavenging of the tyrosyl free radical in the

R2/M2 subunit, depleting dNTP pools and inducing S-phase cell cycle arrest.[1]

5-Lipoxygenase (5-LOX) Inhibition: Reductive inactivation of the non-heme iron at the

enzyme's active site, blocking leukotriene biosynthesis.

Therapeutic Context: Originally investigated as a metabolite of phenylurea herbicides (e.g.,

Linuron) and as a chemical probe, its structural properties position it as a scaffold for

developing non-cytotoxic anti-inflammatory drugs or potent antiproliferative agents for resistant

leukemias.
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Chemical Identity & Physicochemical Properties
Property Specification

Chemical Name 1-(3,4-dichlorophenyl)-3-hydroxyurea

CAS Number 31225-17-9

Molecular Formula C₇H₆Cl₂N₂O₂

Molecular Weight 221.04 g/mol

Structural Motif
Lipophilic phenyl ring (3,4-dichloro) +

Hydrophilic pharmacophore (N-hydroxyurea)

Solubility
Low in water; High in organic solvents (DMSO,

Ethanol)

pKa ~10.6 (Weak acid, similar to Hydroxyurea)

Primary Mechanism: Ribonucleotide Reductase
(RNR) Inhibition[1][3]
The primary antiproliferative mechanism of 3,4-Dichlorophenyl hydroxy urea mirrors that of

Hydroxyurea but with distinct kinetic properties due to its hydrophobic tail.

Target: The RNR M2 Subunit
Ribonucleotide Reductase (RNR) catalyzes the rate-limiting step in DNA synthesis: the

conversion of ribonucleotides (NDPs) to deoxyribonucleotides (dNDPs).[2]

Active Site: The enzyme relies on a stable tyrosyl free radical (Tyr122•) generated by a

diferric iron center (Fe³⁺-O-Fe³⁺) in the M2 (or R2) small subunit.

Electron Transfer: This radical is essential for initiating the proton-coupled electron transfer

(PCET) pathway to the M1 active site, where substrate reduction occurs.

Molecular Interaction
3,4-Dichlorophenyl hydroxy urea acts as a radical scavenger (one-electron reductant).
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Entry: The lipophilic dichlorophenyl group facilitates passive diffusion across the cell

membrane, potentially achieving higher intracellular concentrations than hydrophilic HU in

specific compartments.

Binding: The hydroxyurea moiety (-NH-OH) enters the hydrophobic pocket of the M2 subunit

near the iron center.

Quenching: The compound donates an electron (and a proton) to the tyrosyl radical

(Tyr122•), reducing it back to a tyrosine residue.

Reaction:Tyr-O• + R-NH-OH → Tyr-OH + [R-NH-O•]

The resulting nitroxide radical intermediate is unstable and decomposes, often releasing

Nitric Oxide (NO) or other species.

Inactivation: Loss of the tyrosyl radical breaks the PCET chain, rendering the enzyme

catalytically inactive.

Biological Consequence: S-Phase Arrest[1]
dNTP Depletion: Inhibition of RNR halts the production of dATP, dGTP, dCTP, and dTTP.

Replication Fork Stalling: DNA polymerase runs out of substrate, causing replication forks to

stall.

Checkpoint Activation: Stalled forks activate the ATR-Chk1 signaling pathway.

Outcome: Cells arrest in the S-phase of the cell cycle.[1][3] Prolonged arrest leads to

replication stress, DNA double-strand breaks (DSBs), and apoptosis.

Secondary Mechanism: 5-Lipoxygenase (5-LOX)
Inhibition
The N-hydroxyurea pharmacophore is also a classic inhibitor motif for 5-Lipoxygenase, the key

enzyme in leukotriene biosynthesis (inflammatory mediators).

Mechanism: Reductive Deactivation
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5-LOX contains a non-heme iron atom that cycles between the inactive ferrous (Fe²⁺) and

active ferric (Fe³⁺) states during catalysis.

Redox Cycle: 3,4-Dichlorophenyl hydroxy urea acts as a reducing agent (reductant) for

the active site iron.

Reduction: It reduces the active Fe³⁺ to the inactive Fe²⁺ state, uncoupling the catalytic

cycle.

Chelation: The hydroxamic acid-like structure (-NH-CO-NH-OH) can also weakly chelate the

iron, preventing its re-oxidation by lipid hydroperoxides (FLAP-mediated).

Anti-Inflammatory Effect
Blockade: Inhibition prevents the conversion of Arachidonic Acid to 5-HPETE and

subsequently LTA4.

Downstream: Reduced levels of pro-inflammatory LTB4 (chemotaxis) and LTC4/D4/E4

(bronchoconstriction).

Potency: The 3,4-dichlorophenyl group mimics the arachidonic acid tail, potentially improving

affinity for the 5-LOX active site compared to simple hydroxyurea.

Pathway Visualization (Graphviz)
The following diagram illustrates the dual mechanism of action, highlighting the convergence

on antiproliferative and anti-inflammatory outcomes.
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Caption: Dual mechanism targeting RNR (antiproliferative) and 5-LOX (anti-inflammatory)

pathways.

Experimental Validation Protocols
To confirm the mechanism of action in a research setting, the following self-validating protocols

are recommended.
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RNR Inhibition Assay (EPR Spectroscopy)
Objective: Direct observation of tyrosyl radical quenching.

Method:

Purify recombinant RNR M2 protein (E. coli or mammalian).

Incubate M2 protein with varying concentrations of 3,4-Dichlorophenyl hydroxy urea
(0.1 - 100 µM) at 25°C.

Measurement: Use Electron Paramagnetic Resonance (EPR) spectroscopy at low

temperature (77 K).

Readout: Monitor the characteristic tyrosyl doublet signal (g ≈ 2.0047).

Validation: Signal intensity should decrease in a dose-dependent and time-dependent

manner, fitting first-order kinetics.

Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm S-phase arrest.

Method:

Culture leukemia cells (e.g., K562 or L1210).[3]

Treat with compound (IC50 concentration) for 24 hours.

Fix cells in 70% ethanol.

Stain with Propidium Iodide (PI) + RNase A.

Readout: Flow cytometry analysis of DNA content.

Result: A significant accumulation of cells in the S-phase (intermediate DNA content)

compared to G1/G2 controls confirms RNR inhibition.

5-LOX Activity Assay
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Objective: Verify anti-inflammatory potential.

Method:

Use human polymorphonuclear leukocytes (PMNL) or purified 5-LOX enzyme.

Stimulate with Calcium Ionophore (A23187) and add Arachidonic Acid.

Incubate with compound.[3]

Measurement: Quantify LTB4 production via HPLC or ELISA.

Result: Dose-dependent reduction in LTB4 levels.

Metabolism & Safety Considerations
Methemoglobinemia: Like many aniline and hydroxyurea derivatives, metabolic hydrolysis

may yield 3,4-dichloroaniline or hydroxylamine species, which can oxidize hemoglobin (Fe²⁺)

to methemoglobin (Fe³⁺), reducing oxygen transport capacity.

Nitric Oxide (NO) Release: Oxidative metabolism of the hydroxyurea moiety can generate

NO. While this contributes to cytotoxicity against tumors, it may also cause vasodilation or

hypotension in vivo.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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